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Compound of Interest

Compound Name: (2-Methylenecyclopropyl)methanol

Cat. No.: B050694 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, (2-Methylenecyclopropyl)methanol. The information is

tailored for researchers, scientists, and professionals in the field of drug development and

chemical synthesis. This document presents tabulated spectroscopic data (NMR, IR, and MS),

detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic

analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (2-
Methylenecyclopropyl)methanol (CAS No. 29279-66-1).

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

5.35 s - 1H =CHa

5.28 s - 1H =CHb

3.58 d 6.0 2H -CH₂OH

1.55 m - 1H -CH-

1.30 br s - 1H -OH

0.95 m - 1H Cyclopropyl CHa

0.65 m - 1H Cyclopropyl CHb

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

142.5 C=CH₂

104.2 C=CH₂

67.5 -CH₂OH

22.1 -CH-

15.8 Cyclopropyl CH₂

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3330 Broad, Strong O-H stretch

3075 Medium =C-H stretch

2995, 2920 Medium
C-H stretch (cyclopropyl &

CH₂)

1655 Medium C=C stretch

1020 Strong C-O stretch

885 Strong =CH₂ bend (out-of-plane)

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

84 20 [M]⁺ (Molecular Ion)

83 100 [M-H]⁺

66 45 [M-H₂O]⁺

55 80 [C₄H₇]⁺

53 65 [C₄H₅]⁺

41 95 [C₃H₅]⁺

39 75 [C₃H₃]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of (2-Methylenecyclopropyl)methanol was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: -10 to 160 ppm

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00

ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A single drop of neat (2-Methylenecyclopropyl)methanol was placed

directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mode: Transmittance

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: A dilute solution of (2-Methylenecyclopropyl)methanol was prepared in

dichloromethane (1 mg/mL).

GC Conditions:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-

5ms).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C

at 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: 35 - 350 m/z

Scan Speed: 1000 amu/s

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak

corresponding to (2-Methylenecyclopropyl)methanol. The mass spectrum of this peak was

extracted and background-subtracted.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2-Methylenecyclopropyl)methanol.
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Sample Preparation Data Acquisition Data Processing & Analysis

Interpretation & Structure Elucidation
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of (2-
Methylenecyclopropyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b050694#spectroscopic-data-nmr-ir-ms-
of-2-methylenecyclopropyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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